molecular formula C14H16ClN3O3 B8409980 N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrohexanamide

N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrohexanamide

Cat. No.: B8409980
M. Wt: 309.75 g/mol
InChI Key: QGNJSFFGLQZFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrohexanamide is a useful research compound. Its molecular formula is C14H16ClN3O3 and its molecular weight is 309.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16ClN3O3

Molecular Weight

309.75 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrohexanamide

InChI

InChI=1S/C14H16ClN3O3/c1-3-13(18(20)21)9(2)6-14(19)17-11-5-4-10(8-16)12(15)7-11/h4-5,7,9,13H,3,6H2,1-2H3,(H,17,19)

InChI Key

QGNJSFFGLQZFJK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)CC(=O)NC1=CC(=C(C=C1)C#N)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the compound obtained in Step 1 of Example 48 (1.2 g, 5.44 mmol) and DBU (0.984 mL, 6.53 mmol) in 1-nitropropane (2.420 mL, 27.19 mmol) was stirred at 60° C. for 2 hr. To the reaction solution was added brine at room temperature, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 10 to 30% ethyl acetate/hexane) to give N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrohexanamide (1.420 g, 4.58 mmol, 84%) as a pale-yellow oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.984 mL
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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